molecular formula C25H21FO4 B299176 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Katalognummer B299176
Molekulargewicht: 404.4 g/mol
InChI-Schlüssel: FHUHJMUBRQWCLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, also known as Fluspirilene, is a synthetic antipsychotic drug that belongs to the class of diphenylbutylpiperidine derivatives. It was first synthesized in the 1960s and has been used clinically for the treatment of schizophrenia and other psychotic disorders. Fluspirilene is a potent antagonist of dopamine receptors and has been shown to have a long-lasting effect on the central nervous system.

Wirkmechanismus

9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione exerts its therapeutic effects by blocking the dopamine D2 receptors in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and reward. Overactivity of dopamine signaling has been implicated in the development of psychosis and other psychiatric disorders. 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione binds to the D2 receptors with high affinity and prevents the binding of dopamine, thereby reducing the activity of the dopaminergic system. This leads to a decrease in the positive symptoms of schizophrenia and other psychotic disorders.
Biochemical and Physiological Effects:
9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been shown to have a long half-life and a slow release from the brain tissue, which contributes to its long-lasting therapeutic effect. 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione also has a high affinity for the D2 receptors in the brain, which allows for a low dose to be effective. 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been shown to reduce the levels of dopamine in the brain, which leads to a decrease in the activity of the mesolimbic pathway, a key pathway involved in the development of psychosis. 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has also been shown to have anxiolytic and sedative effects, which may contribute to its therapeutic efficacy.

Vorteile Und Einschränkungen Für Laborexperimente

9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has several advantages for laboratory experiments. It has a high potency and a long half-life, which allows for a low dose to be effective and reduces the need for frequent dosing. 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione also has a low toxicity profile and is well-tolerated in animal models. However, 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has some limitations for laboratory experiments. It is not selective for the D2 receptors and can bind to other receptors, which may lead to off-target effects. 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione also has a high lipophilicity, which may affect its distribution in the body and its ability to cross the blood-brain barrier.

Zukünftige Richtungen

There are several future directions for the research of 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione. One area of research is to investigate the potential of 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione in treating other psychiatric disorders, such as anxiety and depression. Another area of research is to develop more selective dopamine receptor antagonists that can target specific subtypes of dopamine receptors. This may lead to improved efficacy and reduced side effects. Additionally, the development of new formulations of 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione that can improve its pharmacokinetic properties, such as solubility and bioavailability, may increase its clinical utility. Finally, the use of 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione as a research tool to study the neurobiology of dopamine receptors and their role in psychiatric disorders may lead to a better understanding of the underlying mechanisms of these disorders and the development of new treatments.

Synthesemethoden

The synthesis of 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves the reaction of 4-fluoro-3-phenoxyaniline with cyclohexanone in the presence of sodium ethoxide to form 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione. The reaction proceeds through a series of steps involving condensation, cyclization, and reduction. The yield of 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can be improved by optimizing the reaction conditions, such as temperature, time, and reagent concentration.

Wissenschaftliche Forschungsanwendungen

9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been extensively studied for its therapeutic potential in treating various psychiatric disorders, such as schizophrenia, bipolar disorder, and depression. It has been shown to be effective in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions, as well as improving negative symptoms, such as apathy and social withdrawal. 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has also been investigated for its potential in treating drug addiction, anxiety, and cognitive impairment. In addition, 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been used as a research tool to study the neurobiology of dopamine receptors and their role in psychiatric disorders.

Eigenschaften

Produktname

9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Molekularformel

C25H21FO4

Molekulargewicht

404.4 g/mol

IUPAC-Name

9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C25H21FO4/c26-17-13-12-15(14-22(17)29-16-6-2-1-3-7-16)23-24-18(27)8-4-10-20(24)30-21-11-5-9-19(28)25(21)23/h1-3,6-7,12-14,23H,4-5,8-11H2

InChI-Schlüssel

FHUHJMUBRQWCLC-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC(=C(C=C4)F)OC5=CC=CC=C5)C(=O)C1

Kanonische SMILES

C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC(=C(C=C4)F)OC5=CC=CC=C5)C(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.